Trisodium Zinc DTPA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

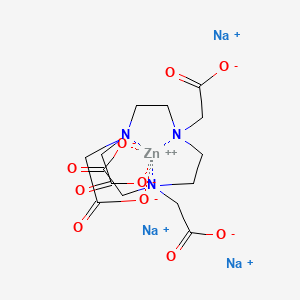

Pentetate Zinc Trisodium is the trisodium salt form of zinc diethylene triamine pentaacetate (Zn-DTPA or pentetate zinc) with chelating activity. Upon administration, Zn-DTPA loses the Zn ion to form stable chelates with metal ions because DTPA has a higher affinity for heavy metal ions than for Zn ions. Specifically, this agent is able to bind to and form strong complexes with the radioactive plutonium, americium, and cerium after internal contamination. The formation of these heavy metal chelates enhances radionuclide excretion.

An iron chelating agent with properties like EDETIC ACID. DTPA has also been used as a chelator for other metals, such as plutonium.

See also: Pentetic Acid (has active moiety); Zinc Cation (has active moiety).

Activité Biologique

Trisodium Zinc DTPA (Zn-DTPA), chemically known as pentetate zinc trisodium, is a chelating agent primarily used for the treatment of internal contamination with radioactive elements such as plutonium, americium, and curium. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Zn-DTPA functions by forming stable chelates with metal ions. Upon administration, it releases zinc ions and binds to heavier metal ions with a higher affinity. This chelation process facilitates the excretion of these contaminants through the urinary system. Specifically, Zn-DTPA is effective in enhancing the elimination of transuranium elements from the body, particularly when administered shortly after contamination .

Pharmacokinetics

The pharmacokinetic profile of Zn-DTPA indicates rapid distribution in the extracellular fluid and swift clearance from the plasma via glomerular filtration. In clinical studies, approximately 99% of the administered dose was excreted in urine within 24 hours. The compound has minimal metabolic changes and does not significantly accumulate in specific organs .

Table 1: Pharmacokinetic Data of Zn-DTPA

| Parameter | Value |

|---|---|

| Plasma Half-life | 1.4 min, 14.5 min, 94.4 min |

| Urinary Excretion (24h) | >99% of injected dose |

| Renal Clearance | Predominantly via glomerular filtration |

Biological Effects and Efficacy

Zn-DTPA has been shown to be effective in various animal studies and clinical settings:

- Animal Studies : In rodent models contaminated with plutonium, administration of Zn-DTPA resulted in a significant reduction in the systemic deposit of plutonium in tissues such as the liver and skeleton . For example, a study indicated that after treatment with Zn-DTPA, the lung deposits of plutonium were reduced to 1-2% compared to untreated controls.

- Clinical Studies : Data from a U.S. registry indicated that among individuals treated with Zn-DTPA for internal contamination, 37% received one dose while 13% received two doses. Adverse events were reported in only 6.1% of cases, suggesting a favorable safety profile .

Case Study: Accidental Contamination

In a notable case involving individuals exposed to americium-241 due to an industrial accident, long-term administration of Zn-DTPA over three years demonstrated its effectiveness in reducing body burden and mitigating health risks associated with radioactive contamination .

Safety Profile

While Zn-DTPA is generally well-tolerated, it can lead to minimal depletion of trace metals such as magnesium and manganese. Adverse effects reported include headache and lightheadedness but are relatively rare . The compound's safety is enhanced by its lower toxicity compared to calcium DTPA (Ca-DTPA), particularly concerning renal and hepatic function .

Applications De Recherche Scientifique

Radiological Contamination Treatment

Trisodium Zinc DTPA is FDA-approved for treating individuals with known or suspected internal contamination from plutonium, americium, or curium. It has been used investigationally for over 40 years and has shown significant effectiveness in enhancing the excretion of these radionuclides from the body .

Emergency Response

In scenarios involving radiological dispersal devices or improvised nuclear devices, this compound serves as a critical countermeasure to mitigate health risks associated with internal contamination. Its use is guided by established protocols to ensure timely administration for optimal effectiveness .

Case Study Summary Table

Notable Findings

- Efficacy : Research indicates that Zn-DTPA effectively reduces systemic radioactive contamination levels when administered promptly after exposure. Its chelation properties allow for significant reductions in tissue burden over time.

- Safety Profile : The safety profile of Zn-DTPA is favorable compared to calcium DTPA, with fewer adverse events reported during clinical use. This includes lower rates of trace metal depletion and reduced toxicity .

- Long-Term Use : In long-term studies involving repeated doses, Zn-DTPA has demonstrated a manageable safety profile, making it suitable for patients requiring extended treatment regimens following exposure to radionuclides .

Propriétés

Key on ui mechanism of action |

Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA. |

|---|---|

Numéro CAS |

11082-38-5 |

Formule moléculaire |

C14H18N3Na3O10Zn |

Poids moléculaire |

522.7 g/mol |

Nom IUPAC |

trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.3Na.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;3*+1;+2/p-5 |

Clé InChI |

HVASDHJNLYRZEA-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |

SMILES canonique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |

Key on ui other cas no. |

11082-38-5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.